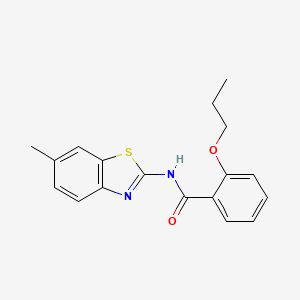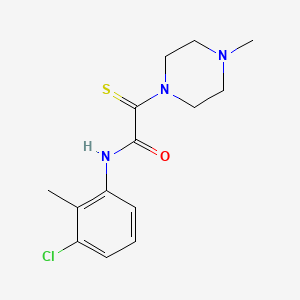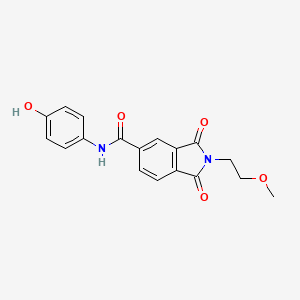![molecular formula C21H26N2O3S2 B4191854 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B4191854.png)
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide
Descripción general
Descripción
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide, also known as MPS, is a chemical compound that has been extensively researched for its potential use in the field of medicine. MPS is a sulfonamide-based compound that has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide is not completely understood. However, it has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, matrix metalloproteinases, and aldose reductase. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide has also been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-1beta (IL-1beta).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used at high concentrations without causing any adverse effects. However, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide has some limitations for lab experiments. It is a relatively new compound and its mechanism of action is not completely understood. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in the treatment of other diseases such as cardiovascular disease and autoimmune diseases. Additionally, future research can focus on developing new derivatives of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide with improved properties such as increased solubility and potency.
Conclusion:
In conclusion, N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide is a sulfonamide-based compound that has shown promising results in various scientific studies. It has potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide has several advantages for lab experiments, but also has some limitations. Future research can focus on further investigating its mechanism of action and exploring its potential use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide has been extensively researched for its potential use in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(phenylthio)propanamide has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-17-11-14-23(15-12-17)28(25,26)20-9-7-18(8-10-20)22-21(24)13-16-27-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTXHODPRMAHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4191772.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4191775.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4191789.png)
![methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate](/img/structure/B4191796.png)
![5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191800.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4191810.png)
![8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191816.png)

![N-benzyl-5-methyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4191825.png)
![3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B4191838.png)

![N-(2-furylmethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4191858.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191866.png)